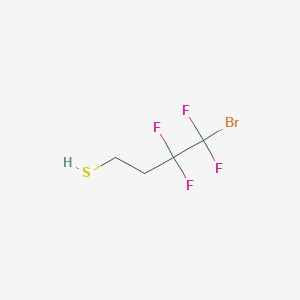

4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol is a chemical compound that has been widely used in scientific research. It is a thiol compound that contains four fluorine atoms and one bromine atom. The compound has been found to have various biochemical and physiological effects, making it an important tool for researchers in various fields.

Scientific Research Applications

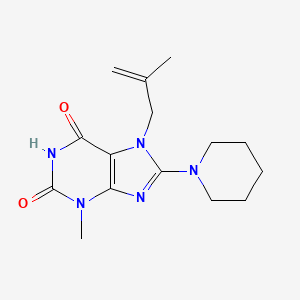

Synthesis and Characterization of New Compounds

Research on halogenated and fluorinated compounds often focuses on synthesizing new chemical entities with potential applications in drug development, material science, and as intermediates in organic synthesis. For instance, the alkylation of triazole thiols with bromoalkanes to create new S-derivatives has shown promise for producing compounds with significant antibacterial activity. This suggests potential for 4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol in synthesizing novel antibacterial agents or exploring its interactions with other halogen-containing compounds (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Fluorescent Labeling and Analysis

Bromobimane probes, known for fluorescent labeling of thiols in biochemical and biological systems, highlight another application area. While not directly about this compound, the use of bromobimanes suggests that similarly structured compounds could serve as fluorescent probes or react with thiols for labeling purposes, offering avenues for research in cellular biology and analytical chemistry (Methods in Enzymology, 1995).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, the synthesis of fluorinated heterocycles and their use in modifying polymers or creating new materials with unique properties, such as enhanced stability or altered electrical characteristics, is notable. The fluorination of various compounds, including thiophens, suggests that this compound could be utilized in developing novel materials or coatings with specific chemical and physical properties (Journal of The Chemical Society C: Organic, 1971).

NMR Studies and Molecular Probes

The exploration of trifluoromethyl tags in enhancing the resolution of NMR studies illustrates the potential of fluorinated compounds in analytical chemistry. By evaluating the chemical shift sensitivity of various trifluoromethyl probes, researchers can refine techniques for studying protein conformations and interactions, suggesting that compounds like this compound could contribute to advancements in NMR spectroscopy and the development of molecular probes (Journal of Biomolecular NMR, 2015).

Mechanism of Action

Target of Action

It is known that this compound is widely used in organic synthesis , suggesting that it may interact with a variety of molecular targets.

Mode of Action

As a reagent in organic synthesis, it likely interacts with its targets through covalent bonding, given the presence of a reactive thiol group in its structure .

Biochemical Pathways

As a reagent in organic synthesis, it is likely involved in a variety of chemical reactions and pathways .

Pharmacokinetics

Given its chemical structure, it is likely to have low water solubility and may require organic solvents for effective delivery .

Result of Action

As a reagent in organic synthesis, its primary effect is likely the formation of new covalent bonds, leading to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-3,3,4,4-tetrafluorobutane-1-thiol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals in the reaction environment .

properties

IUPAC Name |

4-bromo-3,3,4,4-tetrafluorobutane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF4S/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOYRGQVSUWLJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(F)(F)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2744542.png)

![N-(1-cyanocyclopentyl)-2-[(9H-fluoren-2-yl)amino]acetamide](/img/structure/B2744548.png)

![4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2744555.png)

![(E)-N-(2-bromo-4-nitrophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2744556.png)

![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2744564.png)